m7GpppGpG -

m7GpppGpG

Catalog Number: EVT-15278141
CAS Number:
Molecular Formula: C31H41N15O25P4
Molecular Weight: 1147.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound m7GpppGpG, also known as N7-methylguanylate 5'-triphosphate 5'-guanylate, is a modified dinucleotide cap analog that plays a significant role in RNA biology. It is characterized by the presence of a 7-methylguanylate moiety at its 5' end, which is crucial for the stability and translation of mRNA. This compound is commonly used in biochemical research for studying RNA transcription and capping mechanisms.

Source

m7GpppGpG is derived from guanosine and is synthesized through various chemical methods. It serves as an essential building block in the synthesis of capped RNA molecules, which are vital for mRNA stability and translation in eukaryotic cells.

Classification

m7GpppGpG can be classified as:

  • Nucleotide: A building block of RNA.
  • Cap Analog: Mimics the natural mRNA cap structure, facilitating studies on RNA transcription and processing.
  • Modified Dinucleotide: Contains a methyl group at the N7 position of guanosine, enhancing its biochemical properties.
Synthesis Analysis

Methods

The synthesis of m7GpppGpG involves several key steps, utilizing both solid-phase and solution-phase chemistry. The general synthetic route includes:

  1. Starting Materials: Guanosine or its derivatives are typically used as starting materials.
  2. Methylation: The N7 position of guanosine is selectively methylated using reagents such as methyl iodide.
  3. Phosphorylation: The resulting N7-methylguanosine is then phosphorylated to form the triphosphate structure.

Technical Details

Recent advancements have introduced multiple synthetic strategies for producing m7GpppGpG:

  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by utilizing microwave energy to facilitate chemical reactions .
  • Enzymatic Approaches: Enzymes such as RNA polymerases can incorporate m7GpppGpG into RNA during transcription, allowing for co-transcriptional capping .
  • Copper-Catalyzed Reactions: These reactions are employed to create modified analogs with triazole linkages, enhancing the stability and functionality of the cap .
Molecular Structure Analysis

Structure

The molecular structure of m7GpppGpG consists of:

  • A 7-methylguanylate moiety at one end.
  • A triphosphate group connecting to another guanylate unit.

The structural formula can be represented as:

m7GpppGpG=m7GpppG\text{m7GpppGpG}=\text{m}^7\text{G}-\text{p}-\text{p}-\text{p}-\text{G}

Data

Key structural data include:

  • Molecular Weight: Approximately 507.2 g/mol.
  • Chemical Formula: C15H20N5O10P3.
Chemical Reactions Analysis

Reactions

m7GpppGpG participates in several important biochemical reactions:

  1. Transcription Initiation: When added to a transcription reaction, it allows RNA polymerases to initiate transcription from both the cap and the subsequent nucleotide .
  2. Capping Efficiency: The presence of m7GpppGpG significantly increases capping efficiency in in vitro transcribed RNAs, often exceeding 80% under optimized conditions .

Technical Details

The reaction mechanisms often involve nucleophilic attacks by the 3'-OH group of the growing RNA chain on the α-phosphate of m7GpppGpG, leading to the formation of a 5' cap structure .

Mechanism of Action

Process

The mechanism by which m7GpppGpG functions involves:

  1. Binding to RNA Polymerase: The cap analog binds to the active site of RNA polymerase during transcription.
  2. Transcription Initiation: The polymerase catalyzes the addition of nucleotides to form a capped RNA molecule, enhancing its stability and translational efficiency.

Data

Studies indicate that using m7GpppGpG can lead to increased expression levels of mRNAs compared to uncapped counterparts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and common organic solvents, facilitating its use in biochemical assays.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to hydrolysis if not stored properly.
  • Reactivity: Reacts with nucleophiles during transcription processes.

Relevant data on physical properties include melting points and solubility characteristics that are crucial for laboratory applications .

Applications

m7GpppGpG has several significant scientific uses:

  • Biochemical Research: It is widely used in studies involving RNA capping mechanisms, transcription regulation, and mRNA stability.
  • Therapeutic Development: Potential applications in developing mRNA-based vaccines and therapeutics due to its role in enhancing mRNA efficacy.
  • Molecular Biology Techniques: Utilized in various techniques such as reverse transcription PCR (RT-PCR) and in vitro transcription systems for generating capped RNAs .
Structural & Functional Analysis of m7GpppGpG in mRNA Capping Systems

Molecular Architecture of Trinucleotide Cap Analogs

The trinucleotide cap analog m7GpppGpG represents a significant evolution beyond traditional dinucleotide caps (e.g., m7GpppG). Its structure comprises three key components:

  • 7-Methylguanosine (m7G): The N7-methylated guanosine linked via a 5′-5′ triphosphate bridge, forming the canonical cap "anchor" [3] [9].
  • First Transcribed Nucleotide: A guanosine with a 2′-O-methyl modification (Gm), critical for Cap 1 formation.
  • Second Nucleotide (GpG): Extends the RNA chain, enabling sequence-specific transcriptional initiation [3].

This architecture allows co-transcriptional capping with near-perfect orientation fidelity. Unlike dinucleotide analogs, m7GpppGpG’s third nucleoside eliminates the free 3′-OH group, preventing reverse incorporation during in vitro transcription (IVT). Structural studies reveal that the 2′-O-methyl group on the first nucleotide sterically restricts incorrect binding to RNA polymerase, ensuring >95% correct orientation [3] [4].

Cap-Binding Complex (CBC) Recognition: The nuclear CBC heterodimer (CBP20/CBP80) undergoes conformational changes upon binding m7GpppGpG. Tyrosine residues (Tyr20/Tyr43) in CBP20 engage in π-stacking with the m7G base, while hydrogen bonds stabilize the triphosphate chain. This interaction is enhanced by m7GpppGpG’s extended structure, which optimally fits the CBC binding pocket [1] [7].

Table 1: Structural Features of m7GpppGpG vs. Precursor Cap Analogs

Featurem7GpppG (Dinucleotide)m7GpppGpG (Trinucleotide)
Molecular FormulaC₂₀H₂₇N₁₀O₁₇P₃C₃₀H₄₁N₁₅O₂₄P₄
3′-OH Groups2 (Reverse incorporation risk)1 (Prevents reverse capping)
CBC Binding Affinity (Kd)~10⁻⁷ M~10⁻⁹ M
Transcriptional YieldLow (Cap:GTP ratio 4:1)High (No GTP imbalance)

Role in 5′-Terminal Methylation Patterns (Cap 0 vs Cap 1 Dynamics)

m7GpppGpG directly generates Cap 1 structures (m7GpppGmpG-) during IVT, bypassing enzymatic remodeling. The 2′-O-methylation of the first nucleotide (Gm) is intrinsic to its design, distinguishing it from Cap 0 analogs (e.g., m7GpppG) that lack this modification [4] [9].

Biological Implications:

  • Immune Evasion: Cap 1 structures prevent recognition by cytoplasmic sensors (e.g., RIG-I), which detect uncapped RNA as viral PAMPs. Cells interpret Cap 0 as "non-self," triggering IFN-β and PKR pathways, while Cap 1 mimics endogenous mRNA [4] [9].
  • Translational Efficiency: Cap 1 enhances ribosome recruitment by eIF4E, increasing protein yield 2–3× compared to Cap 0. This stems from improved CBC-to-eIF4E handoff during nuclear export [3] [7].

Enzymatic Bypass: Traditional IVT methods require post-transcriptional methylation by 2′-O-methyltransferase to convert Cap 0→1. m7GpppGpG eliminates this step, reducing purification needs and improving scalability—key for vaccine production (e.g., Pfizer-BioNTech COVID-19 mRNA vaccines) [3] [4].

Table 2: Functional Outcomes of Cap Structures

ParameterCap 0 (m7GpppG-)Cap 1 (m7GpppGmpG-)
IFN-β InductionHighNegligible
eIF4E Binding (%)60–70%>95%
mRNA Half-Life (HeLa Cells)6–8 hrs12–24 hrs
Capping Efficiency70–80%>95%

Comparative Analysis of Reverse vs Anti-Reverse Cap Configurations

Reverse Cap Challenge: Dinucleotide analogs (m7GpppG) possess two free 3′-OH groups, enabling RNA polymerase to incorporate them in two orientations:

  • Forward: m7G(5′)ppp(5′)GpN... (functional)
  • Reverse: G(5′)ppp(5′)m7GpN... (non-functional) [6] [4]

Reverse caps (~30–50% of IVT products) impede translation by obstructing eIF4E recognition. Anti-reverse cap analogs (ARCAs; e.g., m73′OMeGpppG) block the 3′-OH on m7G, forcing forward incorporation but yield only Cap 0 [6].

m7GpppGpG’s Solution: As a trinucleotide, it has one free 3′-OH (on the terminal G), ensuring:

  • Exclusive Forward Incorporation: Polymerase extends only from the correct terminus.
  • Built-in Cap 1: The 2′-O-methyl group on the first nucleotide guarantees immune-evasive capping [3] [4].

Table 3: Cap Analogs and Transcriptional Fidelity

Analog TypeReverse IncorporationCap StructureRelative Translation Efficiency
Standard (m7GpppG)30–50%Cap 01.0× (Reference)
ARCA (m73′OMeGpppG)0%Cap 02.3–2.6×
Trinucleotide (m7GpppGpG)0%Cap 13.5–4.0×

Properties

Product Name

m7GpppGpG

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

Molecular Formula

C31H41N15O25P4

Molecular Weight

1147.6 g/mol

InChI

InChI=1S/C31H41N15O25P4/c1-43-7-46(22-13(43)25(54)42-31(34)39-22)27-17(50)15(48)9(67-27)3-64-73(57,58)70-75(61,62)71-74(59,60)65-4-10-19(18(51)28(68-10)45-6-36-12-21(45)38-30(33)41-24(12)53)69-72(55,56)63-2-8-14(47)16(49)26(66-8)44-5-35-11-20(44)37-29(32)40-23(11)52/h5-10,14-19,26-28,47-51H,2-4H2,1H3,(H12-,32,33,34,37,38,39,40,41,42,52,53,54,55,56,57,58,59,60,61,62)/t8-,9-,10-,14-,15-,16-,17-,18-,19-,26-,27-,28-/m1/s1

InChI Key

HKWBHWHNZUMMTL-QHADGNPYSA-N

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O

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